molecular formula C9H16O4 B14269006 Hexanoic acid, 1-carboxyethyl ester CAS No. 152433-76-6

Hexanoic acid, 1-carboxyethyl ester

Cat. No.: B14269006
CAS No.: 152433-76-6
M. Wt: 188.22 g/mol
InChI Key: BTKPZBXSSYHWRT-UHFFFAOYSA-N
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Description

Hexanoic acid, 1-carboxyethyl ester, also known as isopropyl hexanoate, is an ester formed from hexanoic acid and isopropanol. Esters are a class of organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 1-carboxyethyl ester, can be synthesized via the Fischer esterification method. This involves reacting hexanoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:

Hexanoic acid+IsopropanolH2SO4Hexanoic acid, 1-carboxyethyl ester+Water\text{Hexanoic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hexanoic acid+IsopropanolH2​SO4​​Hexanoic acid, 1-carboxyethyl ester+Water

Industrial Production Methods

In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor with a catalyst. The ester is then separated from the reaction mixture by distillation. The use of excess alcohol or removal of water can help drive the reaction to completion, ensuring higher yields.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 1-carboxyethyl ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and isopropanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.

Major Products

    Hydrolysis: Hexanoic acid and isopropanol.

    Reduction: Hexanol and isopropanol.

    Transesterification: A different ester and an alcohol.

Scientific Research Applications

Hexanoic acid, 1-carboxyethyl ester, has various applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its role in natural product biosynthesis and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Employed in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of hexanoic acid, 1-carboxyethyl ester, involves its interaction with biological molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the metabolism and utilization of ester compounds in living organisms.

Comparison with Similar Compounds

Hexanoic acid, 1-carboxyethyl ester, can be compared with other esters such as:

    Ethyl hexanoate: Formed from hexanoic acid and ethanol, known for its fruity aroma.

    Methyl hexanoate: Formed from hexanoic acid and methanol, used in flavorings and fragrances.

    Butyl hexanoate: Formed from hexanoic acid and butanol, used in the production of plasticizers.

Uniqueness

This compound, is unique due to its specific combination of hexanoic acid and isopropanol, which imparts distinct physical and chemical properties compared to other esters. Its specific structure influences its solubility, boiling point, and reactivity, making it suitable for particular applications in various industries.

Properties

CAS No.

152433-76-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-hexanoyloxypropanoic acid

InChI

InChI=1S/C9H16O4/c1-3-4-5-6-8(10)13-7(2)9(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

BTKPZBXSSYHWRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)C(=O)O

Origin of Product

United States

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